Cas no 2408938-16-7 ((2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide)
![(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide structure](https://ja.kuujia.com/scimg/cas/2408938-16-7x500.png)
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide
- EN300-7501639
- 2408938-16-7
-
- インチ: 1S/C10H20N2O2/c1-10(2,3)14-7-8-5-4-6-12(8)9(11)13/h8H,4-7H2,1-3H3,(H2,11,13)/t8-/m1/s1
- InChIKey: UTZRDJHKQFYMLC-MRVPVSSYSA-N
- ほほえんだ: O(C(C)(C)C)C[C@H]1CCCN1C(N)=O
計算された属性
- せいみつぶんしりょう: 200.152477885g/mol
- どういたいしつりょう: 200.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 55.6Ų
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7501639-0.05g |
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide |
2408938-16-7 | 95.0% | 0.05g |
$315.0 | 2025-03-10 | |
Enamine | EN300-7501639-10.0g |
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide |
2408938-16-7 | 95.0% | 10.0g |
$5837.0 | 2025-03-10 | |
Enamine | EN300-7501639-2.5g |
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide |
2408938-16-7 | 95.0% | 2.5g |
$2660.0 | 2025-03-10 | |
1PlusChem | 1P028UWE-2.5g |
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide |
2408938-16-7 | 95% | 2.5g |
$3350.00 | 2023-12-18 | |
1PlusChem | 1P028UWE-1g |
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide |
2408938-16-7 | 95% | 1g |
$1740.00 | 2024-05-22 | |
1PlusChem | 1P028UWE-100mg |
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide |
2408938-16-7 | 95% | 100mg |
$643.00 | 2024-05-22 | |
Aaron | AR028V4Q-2.5g |
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide |
2408938-16-7 | 95% | 2.5g |
$3683.00 | 2023-12-15 | |
Aaron | AR028V4Q-500mg |
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide |
2408938-16-7 | 95% | 500mg |
$1480.00 | 2023-12-15 | |
Aaron | AR028V4Q-100mg |
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide |
2408938-16-7 | 95% | 100mg |
$672.00 | 2023-12-15 | |
Aaron | AR028V4Q-250mg |
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide |
2408938-16-7 | 95% | 250mg |
$949.00 | 2023-12-15 |
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide 関連文献
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamideに関する追加情報
Comprehensive Overview of (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide (CAS No. 2408938-16-7)
The compound (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide (CAS No. 2408938-16-7) is a chiral pyrrolidine derivative with significant potential in pharmaceutical and chemical research. Its unique structural features, including the tert-butoxy group and carboxamide moiety, make it a valuable intermediate for drug discovery and development. Researchers are increasingly interested in this compound due to its stereospecificity and potential applications in asymmetric synthesis.
In recent years, the demand for chiral building blocks like (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide has surged, driven by the growing emphasis on enantioselective drug design. The compound's pyrrolidine core is a common motif in bioactive molecules, contributing to its relevance in medicinal chemistry. Its CAS No. 2408938-16-7 is frequently searched in scientific databases, reflecting its importance in academic and industrial settings.
One of the key advantages of (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide is its stability under various reaction conditions, making it suitable for multi-step synthetic routes. The tert-butoxy group provides steric protection, while the carboxamide functionality offers opportunities for further derivatization. These properties align with current trends in green chemistry and sustainable synthesis, as researchers seek efficient and environmentally friendly methods to access complex molecules.
The compound's role in peptidomimetics and small molecule therapeutics is another area of interest. With the rise of targeted drug delivery and personalized medicine, (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide is being explored for its ability to modulate biological pathways. Its chiral center at the 2-position of the pyrrolidine ring is critical for interactions with enzymes and receptors, highlighting its potential in drug design.
From a synthetic perspective, the compound's pyrrolidine-1-carboxamide scaffold is versatile, enabling the construction of diverse heterocyclic systems. This flexibility is particularly valuable in the development of kinase inhibitors and GPCR modulators, which are hot topics in pharmaceutical research. The CAS No. 2408938-16-7 is often associated with patents and publications focusing on these applications.
In the context of AI-driven drug discovery, (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide has garnered attention as a candidate for virtual screening and molecular docking studies. Its well-defined stereochemistry and functional groups make it an ideal subject for computational modeling. This aligns with the increasing use of machine learning and cheminformatics in modern drug development.
Quality control and analytical characterization of (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide are also critical areas of focus. Techniques such as HPLC, NMR, and mass spectrometry are commonly employed to ensure purity and confirm its structure. These methods are essential for meeting regulatory standards in pharmaceutical manufacturing.
Looking ahead, the compound's potential in bioconjugation and prodrug strategies is being investigated. Its carboxamide group can serve as a linker for attaching targeting moieties or masking active drug components. This approach is gaining traction in the development of next-generation therapeutics with improved efficacy and reduced side effects.
In summary, (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide (CAS No. 2408938-16-7) is a multifaceted compound with broad applications in drug discovery and synthetic chemistry. Its unique structural attributes and compatibility with modern research trends ensure its continued relevance in scientific advancements.
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